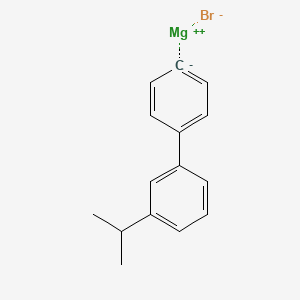
magnesium;1-phenyl-3-propan-2-ylbenzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1-phenyl-3-propan-2-ylbenzene;bromide is an organometallic compound that contains magnesium, bromine, and a complex organic structure. This compound is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds. The unique structure of this compound makes it valuable in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;1-phenyl-3-propan-2-ylbenzene;bromide typically involves the reaction of bromobenzene with magnesium metal in the presence of an ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine to activate the magnesium. The general reaction scheme is as follows:
C6H5Br+Mg→C6H5MgBr
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity. The use of automated systems for the addition of reagents and solvents helps in maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-phenyl-3-propan-2-ylbenzene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Oxidation and Reduction: Participates in redox reactions under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Diethyl ether and THF are typically used.
Catalysts: Sometimes, catalysts like palladium or nickel are used to facilitate reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Result from reactions with active hydrogen compounds.
Scientific Research Applications
Magnesium;1-phenyl-3-propan-2-ylbenzene;bromide has numerous applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of various drug molecules.
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through its ability to act as a nucleophile. The magnesium atom in the compound forms a bond with the carbon atom, making it highly reactive towards electrophiles. This reactivity allows it to participate in a wide range of chemical reactions, forming new bonds and creating complex molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity.
Methylmagnesium Chloride: Used in similar types of reactions but with different reactivity profiles.
Magnesium Bromide: A simpler compound used in different contexts.
Uniqueness
Magnesium;1-phenyl-3-propan-2-ylbenzene;bromide is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to form stable intermediates and participate in a wide range of reactions makes it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C15H15BrMg |
|---|---|
Molecular Weight |
299.49 g/mol |
IUPAC Name |
magnesium;1-phenyl-3-propan-2-ylbenzene;bromide |
InChI |
InChI=1S/C15H15.BrH.Mg/c1-12(2)14-9-6-10-15(11-14)13-7-4-3-5-8-13;;/h4-12H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
ALRNKLXYURJSLV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















